An In-depth Technical Guide to N-Cbz-trans-1,4-cyclohexanediamine: Chemical Properties and Synthetic Methodologies
An In-depth Technical Guide to N-Cbz-trans-1,4-cyclohexanediamine: Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-Cbz-trans-1,4-cyclohexanediamine. This mono-protected diamine is a valuable building block in organic synthesis, particularly in the development of novel therapeutics.
Core Chemical Properties
N-Cbz-trans-1,4-cyclohexanediamine, also known as benzyl (trans-4-aminocyclohexyl)carbamate, is a solid at room temperature.[1] Its core structure consists of a trans-1,4-disubstituted cyclohexane ring, where one amino group is protected by a benzyloxycarbonyl (Cbz) group, leaving the other primary amine free for synthetic modifications.
Table 1: General and Physicochemical Properties of N-Cbz-trans-1,4-cyclohexanediamine
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| CAS Number | 149423-77-8 | |
| Appearance | Solid | [1] |
| Boiling Point | 409.5 °C | [2] |
| Melting Point | Not reported | |
| Solubility | Not explicitly reported; expected to be soluble in organic solvents like methanol, ethanol, chloroform, and dichloromethane, with limited solubility in water. | |
| pKa | Not reported | |
| XLogP3-AA | 1.8 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 |
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for N-Cbz-trans-1,4-cyclohexanediamine
| Spectroscopy | Predicted Peaks and Characteristics |
| ¹H NMR | - Aromatic protons (C₆H₅): Multiplet around 7.3 ppm. - CH₂-Ph: Singlet around 5.1 ppm. - CH-NHCbz: Broad multiplet around 3.4-3.6 ppm. - CH-NH₂: Multiplet around 2.6-2.8 ppm. - Cyclohexane protons (CH₂): Multiplets in the range of 1.0-2.0 ppm. |
| ¹³C NMR | - C=O (carbamate): ~156 ppm. - Aromatic carbons: ~127-137 ppm. - CH₂-Ph: ~67 ppm. - CH-NHCbz: ~50 ppm. - CH-NH₂: ~45 ppm. - Cyclohexane carbons (CH₂): ~30-35 ppm. |
| FTIR (cm⁻¹) | - N-H stretch (amine): ~3300-3400 (two bands for primary amine). - N-H stretch (carbamate): ~3300 (broad). - C-H stretch (aromatic): ~3030. - C-H stretch (aliphatic): ~2850-2950. - C=O stretch (carbamate): ~1680-1700 (strong). - N-H bend (amine): ~1590-1650. - C-O stretch (carbamate): ~1230-1250. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z 248. - Major Fragments: Loss of the benzyl group (m/z 91), loss of the benzyloxy group (m/z 107), and fragmentation of the cyclohexane ring. A characteristic loss of CO₂ (44 Da) from the carbamate is also expected. |
Experimental Protocols
A detailed experimental protocol for the synthesis of N-Cbz-trans-1,4-cyclohexanediamine is not explicitly available. However, based on general procedures for the mono-Cbz protection of diamines, the following protocol is proposed.
Proposed Synthesis of N-Cbz-trans-1,4-cyclohexanediamine
This synthesis involves the selective mono-protection of the commercially available trans-1,4-cyclohexanediamine using benzyl chloroformate.
Materials:
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trans-1,4-Cyclohexanediamine
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Benzyl chloroformate (Cbz-Cl)
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Sodium bicarbonate (NaHCO₃) or other suitable base
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Water
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Brine
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for elution
Procedure:
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Dissolution: Dissolve trans-1,4-cyclohexanediamine (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of THF and water.
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Basification: Add an aqueous solution of sodium bicarbonate (2-3 equivalents) to the reaction mixture.
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Protection: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (0.9-1.0 equivalents) dropwise while stirring vigorously. The use of slightly less than one equivalent of the protecting agent helps to minimize the formation of the di-protected product.
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Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the desired mono-protected product.
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Caption: Proposed workflow for the synthesis of N-Cbz-trans-1,4-cyclohexanediamine.
Applications in Drug Development
The rigid trans-1,4-cyclohexanediamine scaffold is a valuable component in medicinal chemistry as it provides a defined spatial orientation for appended functional groups. The mono-protected nature of N-Cbz-trans-1,4-cyclohexanediamine allows for the selective elaboration of the free amine, making it a key intermediate in the synthesis of complex molecules.
One prominent application is in the development of Proteolysis Targeting Chimeras (PROTACs). The cyclohexane diamine core can serve as a rigid and non-flexible linker connecting the two ends of a PROTAC molecule: the ligand for the target protein and the ligand for an E3 ubiquitin ligase. This rigidity can be advantageous in optimizing the ternary complex formation required for efficient protein degradation.
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Caption: Logical workflow for the use of N-Cbz-trans-1,4-cyclohexanediamine in PROTAC synthesis.
Safety Information
N-Cbz-trans-1,4-cyclohexanediamine is associated with the following hazard statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
N-Cbz-trans-1,4-cyclohexanediamine is a synthetically useful building block with a conformationally restricted core, making it an attractive component for the design of new chemical entities in drug discovery. While some of its physical properties are not yet fully characterized in the public domain, its synthesis is achievable through established chemical transformations. Its application as a rigid linker, particularly in the burgeoning field of PROTACs, highlights its potential for advancing therapeutic development.
